7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromen-4-one 7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromen-4-one Luteolin 7-O-neohesperidoside is a disaccharide derivative that is luteolin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as an antibacterial agent and a metabolite. It is a neohesperidoside, a disaccharide derivative, a glycosyloxyflavone and a trihydroxyflavone. It derives from a luteolin.
Brand Name: Vulcanchem
CAS No.: 25694-72-8
VCID: VC0546702
InChI: InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)19(9-28)40-27(25)38-12-3-4-13-15(30)8-17(39-18(13)7-12)11-2-5-14(29)16(31)6-11/h2-8,10,19-29,31-36H,9H2,1H3/t10-,19+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Molecular Formula: C27H30O15
Molecular Weight: 578.5 g/mol

7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromen-4-one

CAS No.: 25694-72-8

Inhibitors

VCID: VC0546702

Molecular Formula: C27H30O15

Molecular Weight: 578.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromen-4-one - 25694-72-8

CAS No. 25694-72-8
Product Name 7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromen-4-one
Molecular Formula C27H30O15
Molecular Weight 578.5 g/mol
IUPAC Name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)19(9-28)40-27(25)38-12-3-4-13-15(30)8-17(39-18(13)7-12)11-2-5-14(29)16(31)6-11/h2-8,10,19-29,31-36H,9H2,1H3/t10-,19+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Standard InChIKey SHPPXMGVUDNKLV-KMFFXDMSSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Appearance Solid powder
Physical Description Solid
Description Luteolin 7-O-neohesperidoside is a disaccharide derivative that is luteolin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It has a role as an antibacterial agent and a metabolite. It is a neohesperidoside, a disaccharide derivative, a glycosyloxyflavone and a trihydroxyflavone. It derives from a luteolin.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms lonicerin
luteolin 7-neohesperidoside
luteolin-7-O-rhamnoside
luteoline-7-rhamnoglucoside
veronicastroside
Reference 1: Inouye H, Aoki Y, Wagner H, Hörhammer L, Aurnhammer G, Budweg W. [The flavone glycosides from Veronicastrum sibiricum Pennell var. japonicum Hara and synthesis of luteolin-7-neohesperidoside (veronicastroside)]. Chem Ber. 1969;102(9):3009-13. German. PubMed PMID: 5806152.
2: Inagaki I, Sakushima A, Hisada S, Nishibe S, Morita N. [Comparison of lonicerin and veronicastroside (author's transl)]. Yakugaku Zasshi. 1974 Apr;94(4):524-5. Japanese. PubMed PMID: 4473018.
3: Lee JH, Han Y. Antiarthritic effect of lonicerin on Candida albicans arthritis in mice. Arch Pharm Res. 2011 May;34(5):853-9. doi: 10.1007/s12272-011-0520-6. Epub 2011 Jun 9. PubMed PMID: 21656372.
4: Lin YP, Chen TY, Tseng HW, Lee MH, Chen ST. Neural cell protective compounds isolated from Phoenix hanceana var. formosana. Phytochemistry. 2009 Jun;70(9):1173-81. doi: 10.1016/j.phytochem.2009.06.006. Epub 2009 Jul 21. PubMed PMID: 19628235.
5: Kim NM, Kim J, Chung HY, Choi JS. Isolation of luteolin 7-O-rutinoside and esculetin with potential antioxidant activity from the aerial parts of Artemisia montana. Arch Pharm Res. 2000 Jun;23(3):237-9. PubMed PMID: 10896054.
6: Hammouda FM, Seif el-Nasr MM, Shahat AA. Flavonoids of Cynara scolymus L. cultivated in Egypt. Plant Foods Hum Nutr. 1993 Sep;44(2):163-9. PubMed PMID: 8378274.
7: Huang X, Li SL, Li P, Li HJ, Chai XY, Song Y. Simultaneous determination of eight main flavonoids in Flos lonicerae by high performance liquid chromatography. Yao Xue Xue Bao. 2005 Mar;40(3):285-8. PubMed PMID: 15952605.
8: Shen CY, Jiang JG, Huang CL, Zhu W, Zheng CY. Polyphenols from Blossoms of Citrus aurantium L. var. amara Engl. Show Significant Anti-Complement and Anti-Inflammatory Effects. J Agric Food Chem. 2017 Oct 18;65(41):9061-9068. doi: 10.1021/acs.jafc.7b03759. Epub 2017 Oct 9. PubMed PMID: 28942652.
PubChem Compound 16724248
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator